(2E)-3-(2-chloro-6-fluorophenyl)-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)prop-2-en-1-one
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Description
(2E)-3-(2-chloro-6-fluorophenyl)-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)prop-2-en-1-one is a useful research compound. Its molecular formula is C19H13ClFNOS and its molecular weight is 357.83. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Characterization
The synthesis of structurally related compounds has been extensively studied, focusing on their potential as building blocks for materials with specific optical and electronic properties. For example, a study on the synthesis and structural characterization of isostructural thiazoles and their crystalline properties reveals insights into the molecule's planarity and conformation, contributing to the understanding of molecular interactions and crystal engineering (Kariuki, Abdel-Wahab, & El‐Hiti, 2021) link.
Spectral Properties and Fluorescence
Research on the spectral properties of Y-shaped donor-acceptor push-pull fluorophores, including their absorption and fluorescence spectra, highlights the significance of such compounds in developing materials for optical applications. These studies demonstrate the molecule's potential in tuning optical properties for specific applications, such as in solid-state devices or sensors (Danko, Bureš, Kulhanek, & Hrdlovič, 2012) link.
Antimicrobial Applications
The compound's derivatives have been evaluated for their antimicrobial properties, showing potent activity against various microorganisms. This suggests potential applications in developing new antimicrobial agents that could address the increasing resistance to existing drugs (Liaras, Geronikaki, Glamočlija, Ćirić, & Soković, 2011) link.
Electrochemistry and Chemiluminescence
Studies on the electrochemistry and electrogenerated chemiluminescence (ECL) of related molecules offer insights into their potential use in ECL-based sensors and devices. These findings contribute to the understanding of the differential reactivity of donor and acceptor groups, important for designing ECL systems with desired performance characteristics (Shen, Rodríguez‐López, Huang, LIU, Zhu, & Bard, 2010) link.
Properties
IUPAC Name |
(E)-3-(2-chloro-6-fluorophenyl)-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClFNOS/c1-12-18(24-19(22-12)13-6-3-2-4-7-13)17(23)11-10-14-15(20)8-5-9-16(14)21/h2-11H,1H3/b11-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQNXGKAYUHCRGG-ZHACJKMWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2)C(=O)C=CC3=C(C=CC=C3Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2)C(=O)/C=C/C3=C(C=CC=C3Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClFNOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.